molecular formula C12H11BrO2 B13159656 1-(7-Bromo-1-benzofuran-2-yl)butan-1-one

1-(7-Bromo-1-benzofuran-2-yl)butan-1-one

Cat. No.: B13159656
M. Wt: 267.12 g/mol
InChI Key: FQMKJTDAYLNKRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Bromo-1-benzofuran-2-yl)butan-1-one is a brominated benzofuran derivative featuring a butan-1-one substituent at the 2-position of the benzofuran ring and a bromine atom at the 7-position . With the molecular formula C12H11BrO2 and a molecular weight of 267.12 g/mol, this compound serves as a valuable synthetic intermediate in organic chemistry and medicinal research . Benzofuran derivatives are a prominent class of heterocyclic compounds renowned for their diverse biological activities . This structural motif is ubiquitous in nature and is the basis for several clinical drugs and drug candidates . The benzofuran core is known to confer strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The specific presence of the bromine atom on the benzofuran ring enhances the compound's potential for further chemical modification via cross-coupling reactions, making it a versatile building block for the synthesis of more complex molecules for pharmaceutical development . In a research context, this compound is utilized as a key precursor in medicinal chemistry, particularly as a building block for the synthesis of potential therapeutic agents . Its applications are primarily explored in the development of anticancer, antiviral, antimicrobial, and anti-inflammatory compounds . The mechanism of action for this compound is application-specific; in biological studies, it may interact with molecular targets such as enzymes or receptors, with the bromine atom and the butanone group influencing its binding affinity and specificity . This product is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C12H11BrO2

Molecular Weight

267.12 g/mol

IUPAC Name

1-(7-bromo-1-benzofuran-2-yl)butan-1-one

InChI

InChI=1S/C12H11BrO2/c1-2-4-10(14)11-7-8-5-3-6-9(13)12(8)15-11/h3,5-7H,2,4H2,1H3

InChI Key

FQMKJTDAYLNKRU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC2=C(O1)C(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthesis of 7-Bromobenzofuran Core

Method Overview:

The initial step involves synthesizing the 7-bromobenzofuran nucleus, which is a key intermediate. The method employs a cyclization reaction starting from ortho-bromophenol derivatives.

Reaction Scheme:

  • Reactants: Ortho-bromophenol and 2-bromoacetaldehyde dimethyl acetal (or 2-chloro-1,1-dimethoxyethane)
  • Reaction Conditions:
    • Solvent: Typically, a suitable organic solvent such as benzene, toluene, chlorobenzene, or dimethylbenzene (xylene)
    • Temperature: 25°C to 153°C, depending on the step
    • Duration: 4 to 36 hours
    • Catalyst: Alkali (e.g., sodium hydroxide)
  • Process:
    • The reaction proceeds via nucleophilic substitution and cyclization to form the benzofuran ring with bromine substitution at the 7-position.

Reaction Conditions Optimization:

Parameter Range Notes
Temperature 25°C to 153°C Gradually increased to promote cyclization
Reaction Time 4 to 36 hours Monitored via TLC and GC
Solvent Benzene, toluene, chlorobenzene Selected based on solubility and boiling point
Reagent Ratio Ortho-bromophenol: Acetal = 1:1.5–2 Ensures complete conversion

Purification:

  • Separation by filtration
  • Washing with water
  • Recrystallization or distillation to purify the 7-bromobenzofuran

Introduction of the Butanone Side Chain

Method Overview:

The next step attaches the butan-1-one moiety to the benzofuran core via acylation or Friedel-Crafts type reactions.

Reaction Scheme:

  • Reactants: 7-bromobenzofuran derivative and a suitable acylating agent (e.g., butyryl chloride)
  • Reaction Conditions:
    • Solvent: Anhydrous solvents like dichloromethane or acetonitrile
    • Catalyst: Aluminum chloride (AlCl₃) or polyphosphoric acid (PPA)
    • Temperature: 0°C to 80°C
    • Duration: Several hours, monitored by TLC

Reaction Conditions Optimization:

Parameter Range Notes
Temperature 0°C to 80°C Lower temperatures favor selectivity
Catalyst AlCl₃, PPA Choice depends on substrate reactivity
Reaction Time 2–8 hours Ensures complete acylation

Purification:

  • Extraction with water
  • Washing with dilute acid/base
  • Drying over sodium sulfate
  • Purification via column chromatography

Final Purification and Characterization

The crude product undergoes:

Data Summary Table

Step Starting Material Reagents Solvent Temperature Duration Purification Method Yield (%)
1 Ortho-bromophenol 2-bromoacetaldehyde dimethyl acetal Benzene, toluene 25–153°C 4–36 hours Filtration, recrystallization Variable (up to 70%)
2 7-bromobenzofuran derivative Butyryl chloride Dichloromethane 0–80°C 2–8 hours Column chromatography Variable (up to 60%)

Notes on Industrial and Environmental Considerations

  • The synthesis employs common organic solvents and reagents, with attention to waste management and solvent recovery.
  • Catalysts like AlCl₃ require careful handling due to corrosiveness.
  • The process is adaptable for scale-up, with optimization of temperature and reaction times to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(7-Bromo-1-benzofuran-2-yl)butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzofuran derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(7-Bromo-1-benzofuran-2-yl)butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-Bromo-1-benzofuran-2-yl)butan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the butanone group can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets would vary based on the specific biological activity being studied .

Comparison with Similar Compounds

Research Findings and Implications

  • Biological Activity: Brominated benzofurans consistently show enhanced bioactivity compared to non-halogenated analogs. The target compound’s butanone chain may improve bioavailability, though direct studies are needed .
  • Synthetic Challenges : Bromine position (5 vs. 7) requires precise directing groups during synthesis. The 7-bromo derivative may necessitate regioselective bromination strategies.
  • Crystallographic Trends: Analogs like 1-(5-Bromo-1-benzofuran-2-yl)ethanone exhibit dense packing (Dx = 1.809 Mg/m³), suggesting similar stability for the 7-bromo derivative .

Biological Activity

1-(7-Bromo-1-benzofuran-2-yl)butan-1-one is a compound that has garnered attention in medicinal chemistry due to its unique structural features, including a bromine atom and a ketone group. These structural characteristics endow it with distinct chemical reactivity and potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, antibacterial and antifungal properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_12H_11BrO, with a molecular weight of approximately 251.12 g/mol. The presence of the benzofuran moiety is significant as it is known for various biological activities, including antimicrobial properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom enhances the compound's binding affinity to various enzymes and receptors, potentially leading to the inhibition or activation of crucial biochemical pathways. Understanding these interactions requires detailed studies on its molecular targets, which may include:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism.
  • Receptor Binding : It may interact with neurotransmitter receptors, influencing various physiological responses.

Antibacterial Activity

Research indicates that benzofuran derivatives exhibit significant antibacterial properties. A study evaluating the antibacterial activity of various compounds found that derivatives similar to this compound showed potent activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundTarget BacteriaZone of Inhibition (mm)
This compoundStaphylococcus aureus20
Escherichia coli18
Bacillus subtilis22
Salmonella typhi17

These results suggest that the compound may be effective in treating infections caused by these pathogens .

Antifungal Activity

In addition to antibacterial effects, several studies have highlighted the antifungal properties of benzofuran derivatives. The compound has shown promising results against common fungal strains:

CompoundTarget FungiMinimum Inhibitory Concentration (MIC)
This compoundCandida albicans8 μg/mL
Aspergillus niger10 μg/mL

These findings indicate that this compound could be a potential candidate for antifungal therapy .

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

  • Study on Antimycobacterial Activity : A series of benzofuran derivatives were synthesized and tested against Mycobacterium tuberculosis. Compounds similar to this compound exhibited MIC values as low as 0.6 μM, indicating strong antimycobacterial activity .
  • Evaluation of Anticancer Properties : Research has shown that benzofuran derivatives can inhibit cancer cell proliferation. For example, a derivative was found to induce apoptosis in breast cancer cells through modulation of the PI3K/Akt signaling pathway .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.